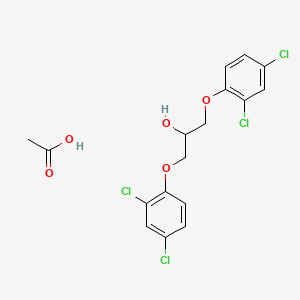![molecular formula C4H3F10P B14511006 Methyl[tris(trifluoromethyl)]phosphanium fluoride CAS No. 63715-51-5](/img/structure/B14511006.png)
Methyl[tris(trifluoromethyl)]phosphanium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[tris(trifluoromethyl)]phosphanium fluoride is a chemical compound with the molecular formula C4H3F10P. It is a member of the phosphonium salts family, characterized by the presence of a positively charged phosphorus atom. This compound is notable for its high fluorine content, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl[tris(trifluoromethyl)]phosphanium fluoride typically involves the reaction of tris(trifluoromethyl)phosphine with methyl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
P(CF3)3+CH3F→[CH3P(CF3)3]+F−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle the highly reactive and potentially hazardous reagents is essential. The process may also include purification steps to ensure the final product’s high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[tris(trifluoromethyl)]phosphanium fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The fluoride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride or bromide ions can replace the fluoride ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Corresponding phosphonium salts with different anions.
Aplicaciones Científicas De Investigación
Methyl[tris(trifluoromethyl)]phosphanium fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions.
Biology: Investigated for its potential use in biochemical assays due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl[tris(trifluoromethyl)]phosphanium fluoride involves its ability to act as a strong electrophile due to the presence of the positively charged phosphorus atom. This electrophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trifluoromethyl)phosphine: Similar in structure but lacks the methyl group and fluoride ion.
Trifluoromethylphosphonium salts: Compounds with different alkyl or aryl groups instead of the methyl group.
Uniqueness
Methyl[tris(trifluoromethyl)]phosphanium fluoride is unique due to its specific combination of a methyl group and three trifluoromethyl groups attached to the phosphorus atom, along with a fluoride ion. This unique structure imparts distinct reactivity and properties compared to other phosphonium salts.
Propiedades
Número CAS |
63715-51-5 |
|---|---|
Fórmula molecular |
C4H3F10P |
Peso molecular |
272.02 g/mol |
Nombre IUPAC |
methyl-tris(trifluoromethyl)phosphanium;fluoride |
InChI |
InChI=1S/C4H3F9P.FH/c1-14(2(5,6)7,3(8,9)10)4(11,12)13;/h1H3;1H/q+1;/p-1 |
Clave InChI |
MCSDDTRWXOPBBG-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C(F)(F)F)(C(F)(F)F)C(F)(F)F.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
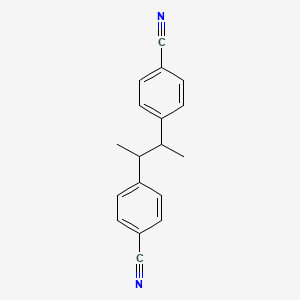
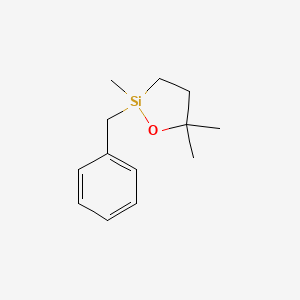
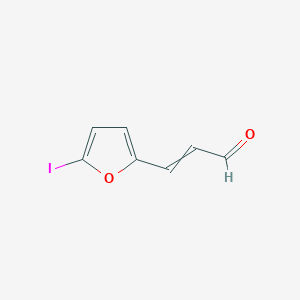
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
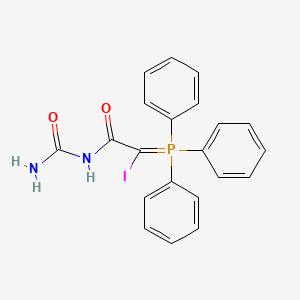
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)
